molecular formula C12H22N2O B15195637 Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- CAS No. 102367-02-2

Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-

Cat. No.: B15195637
CAS No.: 102367-02-2
M. Wt: 210.32 g/mol
InChI Key: XKWKAFIDUXGSFK-UHFFFAOYSA-N
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Description

Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-, often involves multicomponent reactions (MCRs). One common method is the three-component reaction involving ethyl(E)-3-(4-arylamino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile . This reaction is typically carried out under mild conditions and can be completed in a one-pot process, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of pyrrole derivatives may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets. The dimethylamino and ethoxyethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, which lacks the additional functional groups.

    2,5-Dimethylpyrrole: A simpler derivative with only methyl groups on the pyrrole ring.

    1-(2-(Dimethylamino)ethyl)pyrrole: A derivative with a dimethylaminoethyl group but without the ethoxyethyl group.

Uniqueness

Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- is unique due to the presence of both dimethylamino and ethoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall versatility in various applications.

Properties

CAS No.

102367-02-2

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C12H22N2O/c1-11-5-6-12(2)14(11)8-10-15-9-7-13(3)4/h5-6H,7-10H2,1-4H3

InChI Key

XKWKAFIDUXGSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCOCCN(C)C)C

Origin of Product

United States

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